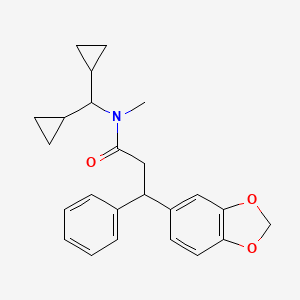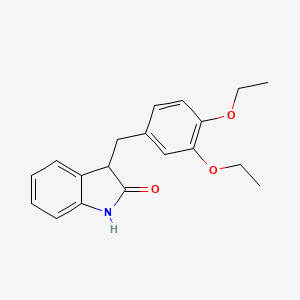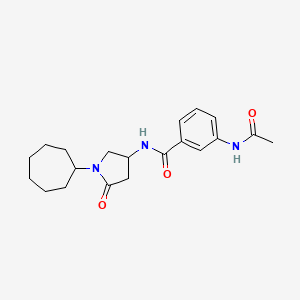
3-(1,3-benzodioxol-5-yl)-N-(dicyclopropylmethyl)-N-methyl-3-phenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-benzodioxol-5-yl)-N-(dicyclopropylmethyl)-N-methyl-3-phenylpropanamide, also known as U-47700, is a synthetic opioid that has been used in scientific research. This compound was first synthesized in the 1970s and has been used in various studies to understand its mechanism of action and physiological effects.
作用机制
3-(1,3-benzodioxol-5-yl)-N-(dicyclopropylmethyl)-N-methyl-3-phenylpropanamide acts on the mu-opioid receptor, which is responsible for mediating the effects of opioids in the body. It binds to the receptor and activates it, leading to the release of neurotransmitters such as dopamine and serotonin. This activation of the mu-opioid receptor is responsible for the analgesic and euphoric effects of 3-(1,3-benzodioxol-5-yl)-N-(dicyclopropylmethyl)-N-methyl-3-phenylpropanamide.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-yl)-N-(dicyclopropylmethyl)-N-methyl-3-phenylpropanamide has been shown to produce analgesia and sedation in animal models. It has also been found to produce respiratory depression, which is a common side effect of opioids. Additionally, 3-(1,3-benzodioxol-5-yl)-N-(dicyclopropylmethyl)-N-methyl-3-phenylpropanamide has been shown to produce physical dependence and withdrawal symptoms in animals, indicating its potential for abuse and addiction.
实验室实验的优点和局限性
One advantage of using 3-(1,3-benzodioxol-5-yl)-N-(dicyclopropylmethyl)-N-methyl-3-phenylpropanamide in lab experiments is its potency and selectivity for the mu-opioid receptor. This allows researchers to study the effects of opioids on specific receptors in the body. However, one limitation is its potential for abuse and addiction, which can make it difficult to control in the lab setting.
未来方向
Future research on 3-(1,3-benzodioxol-5-yl)-N-(dicyclopropylmethyl)-N-methyl-3-phenylpropanamide could focus on its potential as an analgesic and its use in pain management. Additionally, further studies could investigate its potential for abuse and addiction, as well as its effects on other opioid receptors in the body. Finally, research could also explore the development of new compounds based on 3-(1,3-benzodioxol-5-yl)-N-(dicyclopropylmethyl)-N-methyl-3-phenylpropanamide that could have improved efficacy and safety profiles.
合成方法
The synthesis of 3-(1,3-benzodioxol-5-yl)-N-(dicyclopropylmethyl)-N-methyl-3-phenylpropanamide involves the reaction of 3-(1,3-benzodioxol-5-yl)-propanoic acid with dicyclopropylmethylamine and formaldehyde. The resulting product is then converted to the amide form through reaction with acetic anhydride and sodium acetate. The final step involves the reduction of the nitro group to an amine using palladium on carbon and hydrogen gas.
科学研究应用
3-(1,3-benzodioxol-5-yl)-N-(dicyclopropylmethyl)-N-methyl-3-phenylpropanamide has been used in scientific research to study its effect on opioid receptors. It has been found to be a potent agonist of the mu-opioid receptor, with a potency similar to that of morphine. The compound has also been studied for its analgesic properties, as well as its potential for abuse and addiction.
属性
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-(dicyclopropylmethyl)-N-methyl-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO3/c1-25(24(17-7-8-17)18-9-10-18)23(26)14-20(16-5-3-2-4-6-16)19-11-12-21-22(13-19)28-15-27-21/h2-6,11-13,17-18,20,24H,7-10,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXRQFSEYMSZOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(C1CC1)C2CC2)C(=O)CC(C3=CC=CC=C3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(3-bromo-4-hydroxy-5-methoxyphenyl)vinyl]-8-quinolinol](/img/structure/B6068900.png)

![2-[(4H-1,2,4-triazol-4-ylimino)methyl]-1-benzothiophene-3-ol](/img/structure/B6068912.png)
![3-methyl-N-[2-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)ethyl]-5-(phenoxymethyl)-2-furamide](/img/structure/B6068921.png)

![N-mesityl-2-[3-[4-methyl-3-(propionylamino)phenyl]-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B6068927.png)


![5-(1-{[1-(2-pyrimidinyl)-4-piperidinyl]carbonyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B6068946.png)
![2-(1,3-benzodioxol-5-ylcarbonyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6068947.png)
![6-methyl-N-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide](/img/structure/B6068949.png)
![2-[(benzylamino)methylene]-5-(4-methoxyphenyl)-1,3-cyclohexanedione](/img/structure/B6068952.png)
![N-[1-[(3-cyano-4-ethyl-5-methyl-2-thienyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-fluorobenzamide](/img/structure/B6068968.png)
![N-(2,4-dimethoxybenzyl)-3-{1-[(2E)-4-methyl-2-penten-1-yl]-3-piperidinyl}propanamide](/img/structure/B6068976.png)